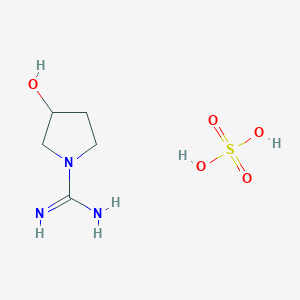

3-Hydroxypyrrolidine-1-carboximidamide sulfate

Description

Properties

IUPAC Name |

3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-2-1-4(9)3-8;1-5(2,3)4/h4,9H,1-3H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWINJOTBLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659420 | |

| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056471-60-3 | |

| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the characterization of the physicochemical properties of 3-Hydroxypyrrolidine-1-carboximidamide sulfate (CAS Number: 1056471-60-3). As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a comprehensive roadmap for researchers, outlining the essential experimental protocols and theoretical considerations required to fully characterize this molecule. We will delve into the core physicochemical parameters that are critical for drug development, including identity and structure confirmation, solubility, melting point, acid dissociation constant (pKa), and stability. Each section is designed to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization process.

Introduction

3-Hydroxypyrrolidine-1-carboximidamide sulfate is a unique molecule featuring a hydroxylated pyrrolidine ring coupled with a carboximidamide group, formulated as a sulfate salt. The presence of these functional groups suggests potential for various intermolecular interactions, influencing its solubility, stability, and ultimately its viability as a therapeutic agent. A thorough understanding of its physicochemical properties is the foundational step in any drug discovery and development pipeline. This guide is structured to lead the researcher through a logical flow of experiments, from initial structural verification to in-depth stability analysis.

Identity and Structural Confirmation

Before any other property is determined, it is crucial to confirm the chemical identity and purity of the synthesized compound.

Core Compound Specifications

| Property | Value | Source |

| CAS Number | 1056471-60-3 | [1][2] |

| Molecular Formula | C5H13N3O5S | [2] |

| IUPAC Name | 3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | [2] |

| Purity (Typical) | ≥95.0% | [2][3] |

Spectroscopic Analysis

A combination of spectroscopic methods should be employed to unequivocally confirm the structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the proton environment of the pyrrolidine ring and the carboximidamide group. The integration of the peaks should correspond to the number of protons in the structure.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the protonated molecule, which should match the calculated theoretical mass of the free base (C5H11N3O).

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy will help in identifying the key functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine/imidamide), and C-N bonds.

Chromatographic Purity Assessment

2.3.1. High-Performance Liquid Chromatography (HPLC)

An HPLC method should be developed to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The purity is determined by the area percentage of the main peak.

Determination of Physicochemical Properties

Solubility

Solubility is a critical parameter that influences bioavailability. The "shake-flask" method is a standard protocol for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Melting Point

The melting point provides information about the purity and the solid-state properties of a compound.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Dissolve a known amount of the compound in water or a co-solvent system.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Diagram: Logical Relationship of pKa and Ionization

Caption: Influence of pH on the ionization state relative to pKa.

Stability

Assessing the stability of a new chemical entity is mandated by regulatory bodies and is critical for determining its shelf-life and storage conditions.[4]

3.4.1. Solid-State Stability

Experimental Protocol: Solid-State Stability Study

-

Sample Storage: Store the solid compound under various stress conditions (e.g., elevated temperature, humidity, and light exposure) as per ICH guidelines.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, and 12 months).

-

Analysis: Analyze the samples for purity (using HPLC), appearance, and any changes in solid-state properties (e.g., using DSC or XRD).

3.4.2. Solution-State Stability

Experimental Protocol: Solution-State Stability Study

-

Solution Preparation: Prepare solutions of the compound in relevant buffers and co-solvents.

-

Storage: Store the solutions at different temperatures (e.g., refrigerated, room temperature, and elevated temperature).

-

Analysis: At various time intervals, analyze the solutions by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.

Conclusion

The systematic characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate's physicochemical properties is a critical endeavor for its development as a potential therapeutic agent. This guide provides a comprehensive set of validated protocols and the underlying scientific principles to ensure a thorough and accurate assessment. The data generated from these studies will be invaluable for formulation development, pharmacokinetic profiling, and regulatory submissions.

References

-

European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate

Introduction: Charting the Computational Course for a Novel Molecule

3-Hydroxypyrrolidine-1-carboximidamide sulfate, a molecule identified by its CAS number 1056471-60-3, presents a compelling case for the application of advanced in silico modeling techniques.[1][2][3] As a chiral organic compound, its stereochemistry is a critical determinant of its potential biological activity.[4] This guide serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, detailing a robust computational workflow to elucidate the therapeutic potential of this and similar small molecules.

In the absence of a predetermined biological target for 3-Hydroxypyrrolidine-1-carboximidamide sulfate, this guide will hypothesize a target for illustrative purposes: Human Aldose Reductase (AR) , an enzyme implicated in diabetic complications. This will allow for a practical demonstration of the in silico methodologies that form the cornerstone of modern, cost-effective drug discovery.[5][6][7]

This document will navigate through the essential stages of computational analysis, from ligand and target preparation to the intricacies of molecular docking, molecular dynamics simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The overarching goal is to provide a self-validating framework that not only outlines procedural steps but also imparts the scientific rationale behind each experimental choice.

Pillar I: Ligand and Target Preparation - The Foundation of Predictive Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand (3-Hydroxypyrrolidine-1-carboximidamide sulfate) and the protein target (Human Aldose Reductase).

Ligand Preparation: From 2D Structure to 3D Conformation

A precise three-dimensional representation of the ligand is paramount. The following protocol ensures a high-quality starting structure for subsequent simulations.

Experimental Protocol: Ligand Preparation

-

2D Structure Definition: Obtain the 2D structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. This can be achieved using chemical drawing software such as Marvin Sketch or by retrieving the structure from a chemical database like PubChem.

-

Conversion to 3D: Employ a computational chemistry tool, for instance, the Open Babel software, to convert the 2D representation into an initial 3D conformation.

-

Energy Minimization: This crucial step refines the 3D structure to a low-energy, stable conformation. Utilize a force field such as MMFF94 or UFF for this process. This removes any steric clashes or unnatural bond lengths and angles.

-

Addition of Hydrogen Atoms: Ensure all hydrogen atoms are explicitly represented, as they are critical for forming hydrogen bonds, a key component of ligand-protein interactions.

-

Charge Assignment: Assign appropriate partial charges to each atom of the ligand. The Gasteiger-Marsili method is a commonly used and effective approach.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.

Target Preparation: Readying the Receptor for Interaction

The preparation of the protein target is equally critical and involves several steps to ensure a realistic representation of the biological environment.

Experimental Protocol: Target Preparation

-

Retrieve Protein Structure: Download the 3D crystallographic structure of Human Aldose Reductase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1US0.

-

Remove Non-Essential Molecules: The PDB file often contains water molecules, co-factors, and other ligands from the crystallization experiment. These should be removed unless they are known to be essential for the protein's function or the binding of the ligand of interest.

-

Add Hydrogen Atoms: Similar to the ligand, add all hydrogen atoms to the protein structure. This is especially important for polar residues involved in hydrogen bonding.

-

Assign Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice for this purpose.

-

Define the Binding Site: Identify the active site of the enzyme. This can be determined from the co-crystallized ligand in the PDB structure or through literature research.

-

Generate Grid Box: For docking, define a grid box that encompasses the entire binding site. This box defines the search space for the ligand's position and orientation.

Pillar II: Molecular Docking - Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for virtual screening and for understanding the binding mode of a potential drug molecule.[10][11]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Input Files: Provide the prepared ligand (.pdbqt file) and the prepared protein receptor (.pdbqt file) to the docking software.

-

Configuration File: Create a configuration file that specifies the coordinates of the center of the grid box and its dimensions.

-

Execution: Run the docking simulation using the AutoDock Vina executable. The software will explore various conformations of the ligand within the defined binding site.

-

Analysis of Results: The output will consist of several predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). A more negative binding affinity indicates a more favorable and stable interaction.

-

Visualization: Use molecular visualization software, such as PyMOL or UCSF Chimera, to visually inspect the predicted binding poses.[12] Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Predicted Binding Affinities

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | TYR48, HIS110, TRP111 |

| 2 | -8.2 | TRP20, VAL47, LEU300 |

| 3 | -7.9 | TYR48, HIS110, SER302 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Caption: Workflow for Molecular Docking.

Pillar III: Molecular Dynamics Simulation - Observing the Interaction in Motion

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.[13][14]

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

-

System Preparation: Take the best-ranked docked complex from the molecular docking step as the starting structure.

-

Force Field Selection: Choose an appropriate force field, such as AMBER or CHARMM, to describe the interactions between atoms.

-

Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at a constant pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.[14]

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the trajectory of the atoms.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of key hydrogen bonds.

Caption: Workflow for Molecular Dynamics Simulation.

Pillar IV: ADMET Prediction - Foreseeing the Fate in the Body

Early prediction of a drug candidate's ADMET properties is crucial to avoid late-stage failures in drug development.[15][16] In silico tools can provide valuable insights into these properties even before the compound is synthesized.[5][17]

Experimental Protocol: In Silico ADMET Prediction

-

Tool Selection: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab 2.0.[17][18]

-

Input: Provide the 2D or 3D structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to the selected tool.

-

Prediction: The tool will calculate a range of physicochemical and pharmacokinetic properties based on its underlying algorithms and models.

-

Analysis: Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 227.24 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 0.8 | Good balance of hydrophilicity/lipophilicity |

| H-bond Donors | 3 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |

| Blood-Brain Barrier Permeability | Low | May not readily cross into the CNS |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Pillar V: The Quantum Leap - Refining Predictions with Quantum Mechanics

For a more profound understanding of the electronic interactions governing ligand-protein binding, quantum mechanics (QM) methods can be employed.[19][20][21] QM calculations can provide highly accurate estimations of binding energies and charge distributions.[22] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the ligand and the active site with high-level QM theory while the rest of the protein is described by a more computationally efficient molecular mechanics force field.[19][20] While computationally intensive, QM/MM can be invaluable for lead optimization.

Conclusion: A Synergistic Approach to Modern Drug Discovery

The in silico modeling of 3-Hydroxypyrrolidine-1-carboximidamide sulfate, as outlined in this guide, exemplifies a rational and efficient approach to modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain comprehensive insights into the potential of a small molecule as a therapeutic agent. This computational framework not only accelerates the drug development pipeline but also significantly reduces the associated costs and ethical concerns of extensive experimental testing.[7] The synergy of these computational methods provides a robust platform for making informed decisions and advancing promising candidates toward preclinical and clinical evaluation.

References

-

Bose, T., & Chakraborty, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Bose, T., & Chakraborty, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

Al-Sultani, A. O., & Al-Busaidi, I. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Al-Sultani, A. O., & Al-Busaidi, I. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

-

Das, S. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed. [Link]

-

Kar, S., & Roy, K. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

-

Lill, M. A. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

Kar, S., & Roy, K. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

-

Anonymous. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

-

Reymond, G. O. (2025). How quantum computing is changing molecular drug development. World Economic Forum. [Link]

-

Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Scientific. [Link]

-

Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube. [Link]

-

University of Hertfordshire. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Profiles. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

-

Ghaffari, N., & Ghasemi, J. B. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5961. [Link]

-

IJIRT. (n.d.). The role of quantum Mechanics in revolutionizing drug discovery. IJIRT. [Link]

-

Biotecnika. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb. YouTube. [Link]

-

Anonymous. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Sharma, P. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]

-

Bandera, J. (2023). Protocol for MD simulations. iGEM KU Leuven 2023. [Link]

-

Premier Research. (2023). A Guide to In Silico Modeling and Simulation. Premier Research. [Link]

-

Jabbarzadeh Kaboli, P., Ismail, P., & Ling, K. H. (2018). Molecular Dynamics (MD) Simulations, step by step protocol V.3. protocols.io. [Link]

-

HXCHEM. (n.d.). 3-Hydroxypyrrolidine-1-Carboxamidine Sulfate/CAS:1056471-60-3. HXCHEM. [Link]

-

ChemBK. (2024). 3-Hydroxypyrrolidine-1-carboximidamide sulfate. ChemBK. [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine sulfate. PubChem. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Hydroxypyrrolidine-1-Carboxamidine Sulfate/CAS:1056471-60-3-HXCHEM [hxchem.net]

- 3. chembk.com [chembk.com]

- 4. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 7. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 15. tandfonline.com [tandfonline.com]

- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 22. ijirt.org [ijirt.org]

An In-Depth Technical Guide to the Biological Activity Screening of 3-Hydroxypyrrolidine-1-carboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures due to their diverse biological activities. This guide provides a comprehensive framework for the biological activity screening of a promising class of compounds: 3-hydroxypyrrolidine-1-carboximidamide derivatives. The inherent structural features of the pyrrolidine ring, coupled with the guanidine-like carboximidamide group, suggest a high potential for these molecules to interact with various biological targets. We will delve into the rationale behind experimental design, provide detailed protocols for a tiered screening approach, and discuss the interpretation of results to identify lead compounds for further development. This document is intended to be a practical and scientifically rigorous resource for researchers in drug discovery.

Introduction: The Rationale for Screening 3-Hydroxypyrrolidine-1-carboximidamide Derivatives

The 3-hydroxypyrrolidine moiety is a chiral building block frequently utilized in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][2] Its hydroxyl group offers a key point for hydrogen bonding, while the pyrrolidine ring provides a rigid scaffold that can be strategically functionalized.[3][4] The incorporation of a carboximidamide group, which is isosteric to a guanidinium group, is a critical design element. Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[5][6][7] The positively charged nature of the guanidinium group at physiological pH facilitates interactions with negatively charged biological macromolecules such as DNA, RNA, and acidic residues in enzyme active sites.

The combination of these two pharmacophores in 3-hydroxypyrrolidine-1-carboximidamide derivatives presents a compelling case for their investigation as potential therapeutic agents. The pyrrolidine scaffold allows for stereospecific interactions, while the carboximidamide group can mediate strong electrostatic interactions, potentially leading to high-affinity binding to biological targets. This guide outlines a systematic approach to explore the therapeutic potential of a library of these derivatives.

Synthesis of the Compound Library

A successful screening campaign begins with a structurally diverse library of well-characterized compounds. The synthesis of 3-hydroxypyrrolidine-1-carboximidamide derivatives can be approached through several established synthetic routes. A common and efficient method involves the reaction of a chiral 3-hydroxypyrrolidine with a suitable cyanamide precursor.

The (S)- or (R)-enantiomer of 3-hydroxypyrrolidine is a commercially available starting material.[8][9] The general synthetic scheme allows for the introduction of diversity at the R-group, which is crucial for exploring the structure-activity relationship (SAR).

Caption: General synthetic route for 3-hydroxypyrrolidine-1-carboximidamide derivatives.

Causality in Synthesis: The choice of a thiourea intermediate followed by S-alkylation and amination is a robust and versatile method for guanidine synthesis. This approach allows for the late-stage introduction of diverse amine nucleophiles, facilitating the rapid generation of a compound library with varied substituents. Each synthesized compound must be rigorously purified and characterized by standard analytical techniques (NMR, MS, and HPLC) to ensure purity and structural integrity, which is paramount for reliable biological data.

A Tiered Approach to Biological Activity Screening

A tiered or hierarchical screening strategy is an efficient method to identify promising compounds from a larger library.[10][11][] This approach begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific and complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and potential toxicity.

Caption: A three-tiered screening cascade for hit identification and validation.

Tier 1: Primary Screening - Casting a Wide Net

The goal of primary screening is to rapidly assess the broad biological activity of the entire compound library. Based on the structural features of the target compounds, primary assays should focus on areas where pyrrolidine and guanidine derivatives have shown promise: antimicrobial and anticancer activities.

3.1.1. Antimicrobial Activity Screening

The guanidinium group is known to disrupt bacterial cell membranes, making antimicrobial assays a logical starting point.[13][14]

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of each derivative in DMSO. A panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) should be cultured to mid-log phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

-

3.1.2. Anticancer Activity Screening

Pyrrolidine derivatives have been investigated as potential anticancer agents.[3][15][16] A primary screen against a panel of cancer cell lines can identify compounds with cytotoxic or anti-proliferative effects.

-

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Tier 2: Secondary Screening - Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening. The goals here are to confirm the initial findings, determine the potency (e.g., IC50 or EC50 values), and rule out false positives.

3.2.1. Confirmation of Antimicrobial Activity

For antimicrobial hits, it is important to determine if the effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Protocol: Minimum Bactericidal Concentration (MBC) Assay

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto agar plates containing no compound.

-

Incubate the plates overnight.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

3.2.2. Confirmation and Potency of Anticancer Activity

For anticancer hits, orthogonal assays that measure different cellular parameters should be used to confirm the results of the MTT assay.

-

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

This assay measures ATP levels, which is a direct indicator of metabolically active cells.

-

The protocol is similar to the MTT assay, but instead of MTT, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added.

-

Luminescence is measured using a luminometer. This provides a more sensitive and often more reliable measure of cell viability.

-

Data Presentation: Summarizing Primary and Secondary Screening Data

| Compound ID | Structure (R-group) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |

| S. aureus / E. coli | MCF-7 / HCT-116 | ||

| Derivative 1 | -CH3 | >128 / >128 | 55.2 / 78.1 |

| Derivative 2 | -Ph | 16 / 32 | 12.5 / 8.9 |

| Derivative 3 | -CH2Ph | 8 / 16 | 5.3 / 4.1 |

| ... | ... | ... | ... |

Tier 3: Tertiary Screening - Delving into the Mechanism of Action

Confirmed and potent hits from secondary screening warrant a deeper investigation into their mechanism of action (MOA).[17][18][19]

3.3.1. Investigating Antimicrobial MOA

For promising antimicrobial compounds, understanding how they kill or inhibit the growth of microbes is crucial.

-

Protocol: Bacterial Membrane Permeability Assay

-

Treat bacterial cells with the active compound.

-

Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

-

Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. A significant increase in fluorescence indicates membrane disruption.

-

3.3.2. Investigating Anticancer MOA

For anticancer hits, a variety of assays can be employed to determine the cellular processes being affected.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with the active compound for a defined period.

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer. This will reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

-

-

Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Treat cells with the compound.

-

Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (which enters late apoptotic and necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells undergoing apoptosis.

-

3.3.3. Enzyme Inhibition Assays

The carboximidamide moiety is a known pharmacophore in various enzyme inhibitors.[20][21][22] If a specific enzyme is a hypothesized target, direct inhibition assays should be performed. For example, if the compounds are designed to target a specific kinase, a kinase inhibition assay would be appropriate.

-

General Protocol: Enzyme Inhibition Assay

-

Incubate the purified target enzyme with varying concentrations of the inhibitor.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Calculate the IC50 value of the inhibitor.

-

Caption: A potential mechanism of action for an anticancer derivative.

Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for the biological activity screening of 3-hydroxypyrrolidine-1-carboximidamide derivatives. By employing a tiered approach, researchers can efficiently identify and characterize promising lead compounds. The initial broad screening for antimicrobial and anticancer activities provides a solid foundation for more focused mechanistic studies.

The ultimate goal of this screening cascade is to identify derivatives with high potency, selectivity, and a well-defined mechanism of action. Such compounds can then be advanced into lead optimization, where medicinal chemists will further refine their structure to improve their pharmacological properties, paving the way for potential new therapies. The inherent "drug-like" properties of the pyrrolidine scaffold, combined with the versatile binding capabilities of the carboximidamide group, make this class of compounds a rich area for future drug discovery efforts.

References

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. Available at: [Link]

-

Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC - NIH. Available at: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Available at: [Link]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. PMC - NIH. Available at: [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. JOCPR. Available at: [Link]

-

Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. ACS Applied Materials & Interfaces. Available at: [Link]

-

Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH. Available at: [Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

-

antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. ResearchGate. Available at: [Link]

-

(PDF) Small-molecule Screening Techniques in Drug Discovery. ResearchGate. Available at: [Link]

-

Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available at: [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Available at: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. Available at: [Link]

-

Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

-

Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

-

Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. PubMed. Available at: [Link]

-

Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed. Available at: [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PubMed. Available at: [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Principles and Mechanisms of Drug Action. Pharmaguideline. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Available at: [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine. Google Patents.

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. Available at: [Link]

-

Principles and Mechanism of Pharmacodynamics. Longdom Publishing. Available at: [Link]

-

Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PubMed. Available at: [Link]

-

Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. Available at: [Link]

-

Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purkh.com [purkh.com]

- 8. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 13. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Principles and Mechanisms of Drug Action | Pharmaguideline [pharmaguideline.com]

- 19. longdom.org [longdom.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"potential therapeutic targets of 3-Hydroxypyrrolidine-1-carboximidamide sulfate"

An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. In the absence of direct clinical and preclinical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's structure to forecast its pharmacological activity. By examining its core components—the guanidine group and the 3-hydroxypyrrolidine scaffold—we can infer a high probability of interaction with specific enzyme families and ion channels. This guide will detail the scientific rationale for these potential targets, provide robust, field-proven experimental protocols for their validation, and discuss the potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.

Introduction and Rationale

3-Hydroxypyrrolidine-1-carboximidamide sulfate is a novel chemical entity for which, to date, no targeted biological studies have been published in peer-reviewed literature. However, its chemical architecture provides significant clues to its potential bioactivity. The molecule can be deconstructed into two key pharmacophores:

-

The Carboximidamide (Guanidine) Moiety: The guanidinium group is a prominent feature in numerous biologically active compounds and approved drugs.[1][2] Its high basicity and ability to form multiple hydrogen bonds allow it to mimic the side chain of L-arginine, a substrate for several critical enzymes.

-

The 3-Hydroxypyrrolidine Scaffold: This is a chiral heterocyclic motif frequently incorporated into modern pharmaceuticals to enhance binding affinity, selectivity, and pharmacokinetic properties.[3][4] It is particularly prevalent in agents targeting the central nervous system.[3]

This guide will, therefore, focus on a rational, structure-based approach to identify and validate the most probable therapeutic targets for this compound. The primary candidates for inhibition, stemming from the guanidine moiety, are Arginase (ARG), Nitric Oxide Synthase (NOS), and the Sodium-Hydrogen Exchanger (NHE).

Potential Therapeutic Target I: Arginase (ARG1 & ARG2)

Biological Rationale

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5] Two isoforms, the cytosolic ARG1 and the mitochondrial ARG2, are known. In numerous pathological conditions, particularly in the tumor microenvironment, upregulation of arginase by myeloid-derived suppressor cells (MDSCs) leads to the depletion of L-arginine.[6] This starvation of a critical amino acid impairs T-cell proliferation and function, representing a significant mechanism of immune evasion by cancer cells.[6]

Furthermore, in cardiovascular diseases, an imbalance between arginase and nitric oxide synthase (NOS) activity can lead to endothelial dysfunction. By competing for the common substrate L-arginine, overactive arginase can limit the production of vasodilatory nitric oxide (NO).[7][8]

The guanidine group of 3-Hydroxypyrrolidine-1-carboximidamide sulfate is structurally analogous to the guanidinium headgroup of L-arginine, making it a prime candidate for a competitive inhibitor of the arginase active site.[5][9]

Proposed Mechanism of Action

The positively charged guanidinium group of the compound is hypothesized to interact with key aspartate residues (e.g., Asp181 and Asp183 in human ARG1) within the enzyme's active site, mimicking the binding of the natural substrate L-arginine.[5] This competitive binding would block the hydrolysis of L-arginine, thereby preserving its local concentration for use by other enzymes like NOS and for T-cell function.

Caption: Competitive inhibition of Arginase by the compound.

Experimental Validation Workflow

A tiered approach is recommended to validate arginase as a target, moving from biochemical assays to cellular and, ultimately, in vivo models.

Caption: Experimental workflow for Arginase target validation.

This assay quantifies the amount of urea produced from the hydrolysis of L-arginine.

-

Reagents and Materials:

-

Recombinant human Arginase 1 (ARG1)

-

L-Arginine solution (100 mM)

-

Activation Buffer (e.g., 10 mM MnCl₂ in Tris-HCl)

-

Urea Assay Reagents (e.g., α-isonitrosopropiophenone-based)

-

Test Compound: 3-Hydroxypyrrolidine-1-carboximidamide sulfate, serially diluted.

-

96-well microplate.

-

-

Procedure:

-

Activate ARG1 by incubating with Activation Buffer for 10 minutes at 37°C.

-

In a 96-well plate, add 25 µL of serially diluted test compound.

-

Add 25 µL of activated ARG1 enzyme to each well.

-

Initiate the reaction by adding 50 µL of L-Arginine substrate.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding an acid solution (part of the urea detection kit).

-

Add the colorimetric reagents for urea detection and incubate as per the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength (typically ~540 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation

The results of the inhibition assays should be summarized to compare the potency against ARG1 and ARG2.

| Compound | ARG1 IC₅₀ (nM) | ARG2 IC₅₀ (nM) | Selectivity (ARG1/ARG2) |

| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental | Experimental | Calculated |

| Reference Inhibitor (e.g., CB-1158) | Literature | Literature | Calculated |

Potential Therapeutic Target II: Nitric Oxide Synthase (NOS)

Biological Rationale

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine.[10] There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS-derived NO is crucial for vasodilation and cardiovascular health, overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively.[10]

Given that the guanidine moiety is a key feature of the NOS substrate L-arginine, 3-Hydroxypyrrolidine-1-carboximidamide sulfate is a plausible inhibitor.[11][12] Selective inhibition of nNOS or iNOS over eNOS is a key objective in drug development to avoid cardiovascular side effects.

Proposed Mechanism of Action

Similar to its proposed interaction with arginase, the compound would act as a competitive inhibitor at the L-arginine binding site of the NOS isoforms. The 3-hydroxypyrrolidine scaffold could play a critical role in conferring selectivity between the different isoforms by interacting with non-conserved residues in or near the active site.

Experimental Validation Workflow

Validation requires determining the compound's inhibitory potency against all three NOS isoforms to establish a selectivity profile.

Caption: Experimental workflow for NOS target validation.

This assay measures the NO produced by the enzyme. Many commercial kits are available for this purpose.[13][14][15]

-

Reagents and Materials:

-

Recombinant human nNOS, iNOS, and eNOS.

-

Assay Buffer containing required cofactors (NADPH, FAD, FMN, BH4, Calmodulin).

-

L-Arginine substrate.

-

Nitrate Reductase (for converting nitrate to nitrite).

-

Griess Reagents or a fluorescent probe for NO detection.

-

Test Compound, serially diluted.

-

96-well microplate (black plates for fluorescence).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactors, and the specific NOS isoform.

-

Add serially diluted test compound to the wells of the 96-well plate.

-

Add the enzyme reaction mixture to the wells.

-

Initiate the reaction by adding L-arginine.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

For colorimetric assays, add nitrate reductase to convert all NO-derived products to nitrite, followed by the addition of Griess reagents. Measure absorbance at 540 nm.

-

For fluorometric assays, add the fluorescent probe and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 360/450 nm).[13]

-

Calculate IC₅₀ values for each isoform and determine the selectivity ratios.

-

Data Presentation

| Compound | nNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (eNOS/nNOS) | Selectivity (eNOS/iNOS) |

| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental | Experimental | Experimental | Calculated | Calculated |

| Reference Inhibitor (e.g., L-NIO) | Literature | Literature | Literature | Calculated | Calculated |

Potential Therapeutic Target III: Sodium-Hydrogen Exchanger (NHE)

Biological Rationale

The Na⁺/H⁺ exchanger (NHE) is a family of transmembrane proteins that regulate intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[16] The NHE1 isoform is ubiquitously expressed and plays a critical role in protecting cells from acidosis. However, during cardiac ischemia, the resulting intracellular acidosis strongly activates NHE1. Upon reperfusion, this hyperactivity leads to a massive influx of Na⁺, which in turn reverses the Na⁺/Ca²⁺ exchanger, causing a deleterious intracellular Ca²⁺ overload, stunning, and cell death.[17]

Many potent NHE1 inhibitors, such as Cariporide, feature an acylguanidine structure.[16] This suggests that the guanidine moiety of 3-Hydroxypyrrolidine-1-carboximidamide sulfate could be a key pharmacophore for NHE1 inhibition, offering a potential therapeutic strategy for cardioprotection against ischemia-reperfusion injury.

Proposed Mechanism of Action

The positively charged guanidinium group is thought to compete with sodium ions for binding to the external ion transport site of the NHE1 protein, thereby allosterically inhibiting proton efflux.

Caption: Inhibition of the Na+/H+ Exchanger at the cell membrane.

Experimental Validation Workflow

Validation focuses on measuring the compound's ability to prevent the recovery of intracellular pH following an acid load.

This assay uses a pH-sensitive fluorescent dye (like BCECF-AM) to monitor pHi changes in real-time.

-

Reagents and Materials:

-

A suitable cell line (e.g., CHO, HEK293) expressing NHE1.

-

BCECF-AM fluorescent dye.

-

HEPES-buffered saline solutions (Na⁺-containing and Na⁺-free).

-

Ammonium chloride (NH₄Cl) for inducing acid load.

-

Test Compound, serially diluted.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

-

-

Procedure:

-

Culture cells on glass-bottom plates or coverslips.

-

Load cells with BCECF-AM dye for 30-60 minutes.

-

Wash and incubate cells in Na⁺-containing buffer.

-

Induce an acid load by briefly exposing the cells to a buffer containing NH₄Cl, followed by a switch to Na⁺-free buffer. This causes a rapid drop in pHi.

-

Initiate pHi recovery by reintroducing the Na⁺-containing buffer in the presence of various concentrations of the test compound or vehicle.

-

Monitor the fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission) over time.

-

Calculate the initial rate of pHi recovery for each condition.

-

Determine the IC₅₀ of the compound for inhibiting the rate of pHi recovery.

-

Data Presentation

| Compound | NHE1 Inhibition IC₅₀ (nM) |

| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental |

| Reference Inhibitor (e.g., Cariporide) | Literature |

Conclusion and Future Directions

3-Hydroxypyrrolidine-1-carboximidamide sulfate is a promising chemical entity whose structure strongly suggests activity against enzymes that metabolize L-arginine and against key ion exchangers. The guanidine moiety positions it as a likely competitive inhibitor of Arginase and Nitric Oxide Synthase , while also making it a candidate for NHE1 inhibition . The chiral 3-hydroxypyrrolidine scaffold provides an opportunity for achieving high potency and, critically, selectivity between enzyme isoforms or exchanger subtypes.

The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for the systematic evaluation of these potential therapeutic targets. Successful validation of activity against any of these targets could open up significant therapeutic opportunities in immuno-oncology, cardiovascular medicine, or the treatment of inflammatory and neurodegenerative disorders. Subsequent research should focus on medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, guided by the initial biological characterization outlined herein.

References

-

Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]

-

Guillon, C. D., et al. (2014). Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Available at NIH Public Access.[Link]

-

Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 433-438. [Link]

-

Grzywna, Z., et al. (2022). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. International Journal of Molecular Sciences, 23(15), 8691. [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research Website.[Link]

-

Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing.[Link]

-

Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Cell Biolabs Website.[Link]

-

Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

-

Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Request PDF on ResearchGate.[Link]

-

Lee, S., et al. (2005). 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(12), 2998-3001. [Link]

-

Li, J., et al. (2009). Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Chemistry & Biodiversity, 6(10), 1727-36. [Link]

-

Pinto, M., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 258, 115591. [Link]

-

Delker, S. L., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Medicinal Research Reviews, 32(1), 134-181. [Link]

-

Ohta, M., et al. (1995). Structural requirements for potential Na/H exchange inhibitors obtained from quantitative structure-activity relationships of monocyclic and bicyclic aroylguanidines. Chemical & Pharmaceutical Bulletin, 43(9), 1493-7. [Link]

-

Masuda, N., et al. (2002). Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives. Bioorganic & Medicinal Chemistry, 10(7), 2147-60. [Link]

-

Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. PDF on ResearchGate.[Link]

-

Masuda, N., et al. (2002). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 136(4), 542-50. [Link]

-

Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Request PDF on ResearchGate.[Link]

-

Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

-

Milosavljevic, N., et al. (2014). Functional Characterization Of Na+/H+ Exchangers Of Intracellular Compartments. JoVE (Journal of Visualized Experiments).[Link]

-

Johnson, F. K., et al. (2010). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 160(1), 159-168. [Link]

-

De Caterina, M., et al. (1994). Determination of the kinetics of Na+/H+ exchange in platelets using the Coulter S-plus cell counter. European Journal of Clinical Chemistry and Clinical Biochemistry, 32(2), 57-60. [Link]

-

Khan, S., et al. (2022). Antimicrobial drugs bearing guanidine moieties: A review. Request PDF on ResearchGate.[Link]

-

Chen, Y. T., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. PLoS ONE, 16(2), e0246693. [Link]

-

Severina, I. S. (2000). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 65(10), 1163-75. [Link]

-

Zhang, H., et al. (2023). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry, 19, 1361-1393. [Link]

-

Detroja, T. S., & Samson, A. O. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. PDF on ResearchGate.[Link]

-

Detroja, T. S., & Samson, A. O. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. International Journal of Molecular Sciences, 23(16), 9037. [Link]

-

Pernow, J., & Jung, C. (2013). Arginase as a potential target in the treatment of cardiovascular disease: a review. Request PDF on ResearchGate.[Link]

-

Tlekhusezh, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(22), 7935. [Link]

-

PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. PubChem Website.[Link]

-

Macatangay, M. C. J. (2023). Which laboratory instrument is best when measuring sodium electrolytes in a sample?. ResearchGate.[Link]

-

Acutecaretesting.org. (n.d.). Understanding the different values in electrolyte measurements. Acutecaretesting.org.[Link]

-

Unknown. (n.d.). The technique is used to measure the salt i.e. ion or electrolyte by. PDF Document.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 16. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. Given the absence of publicly available, peer-reviewed spectroscopic data for this specific salt, this document outlines the theoretical and practical framework for its analysis. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy and analysis of analogous structures. The protocols described herein are designed to serve as a robust starting point for researchers and drug development professionals, ensuring data integrity and reproducibility.

Introduction: The Rationale for Spectroscopic Analysis

3-Hydroxypyrrolidine-1-carboximidamide is a functionalized heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyrrolidine ring, a hydroxyl group, and a carboximidamide (guanidine-like) moiety. The sulfate salt form ensures stability and solubility, making it suitable for pharmaceutical development. Rigorous spectroscopic characterization is the cornerstone of chemical identity confirmation, purity assessment, and quality control, forming an indispensable part of any regulatory submission or research publication.

This guide explains the "why" behind the "how" of spectroscopic analysis. The choice of NMR, IR, and MS is deliberate:

-

NMR (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry.

-

IR Spectroscopy offers a rapid and definitive confirmation of the presence of key functional groups.

-

Mass Spectrometry determines the molecular weight and provides vital clues about the molecule's structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Hydroxypyrrolidine-1-carboximidamide sulfate, the proton (¹H) and carbon-13 (¹³C) NMR spectra will provide a complete picture of the molecule's covalent structure.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures that the obtained data is accurate and reliable.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are recommended due to the polarity of the salt. D₂O is often preferred as it will exchange with the labile O-H and N-H protons, simplifying the spectrum and confirming their presence.

-

Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

-

Transfer the solution to an NMR tube.

Data Acquisition Workflow:

Caption: NMR experimental workflow from sample preparation to data processing.

Predicted ¹H NMR Spectrum

The predicted spectrum is based on analysis in D₂O, where labile protons (OH, NH) will exchange with deuterium and will not be observed. This simplifies interpretation by focusing on the core structure.

Table 1: Predicted ¹H NMR Data for 3-Hydroxypyrrolidine-1-carboximidamide

| Label | Structure Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-3 | CH-OH | ~4.6 | quintet | 1H | Deshielded by the adjacent electronegative oxygen atom. |

| H-5a, H-5b | CH₂-N | ~3.8 - 4.0 | multiplet | 2H | Deshielded by the adjacent nitrogen of the carboximidamide group. |

| H-2a, H-2b | CH₂-N | ~3.6 - 3.8 | multiplet | 2H | Deshielded by the adjacent nitrogen of the carboximidamide group. |

| H-4a, H-4b | CH₂-C | ~2.1 - 2.3 | multiplet | 2H | Standard aliphatic region for a five-membered ring. |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific conformation of the pyrrolidine ring.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Data for 3-Hydroxypyrrolidine-1-carboximidamide

| Label | Structure Position | Predicted Chemical Shift (ppm) | Rationale |

| C=N | C=N (carboximidamide) | ~158 | The sp² hybridized carbon of the guanidine-like group is significantly deshielded. |

| C-3 | CH-OH | ~70 | Carbon atom bonded to the electronegative hydroxyl group. |

| C-5 | CH₂-N | ~55 | Carbon adjacent to the nitrogen of the carboximidamide. |

| C-2 | CH₂-N | ~53 | Carbon adjacent to the nitrogen of the carboximidamide. |

| C-4 | CH₂-C | ~35 | Aliphatic carbon within the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an ideal technique for the rapid identification of functional groups. The presence of O-H, N-H, and C=N bonds will give rise to characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Place a small amount (1-2 mg) of the solid 3-Hydroxypyrrolidine-1-carboximidamide sulfate powder directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition Workflow:

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity/Shape |

| 3400 - 3200 | Alcohol (O-H) & Amine (N-H) | O-H stretch, N-H stretch | Strong, Broad |

| 3100 - 2850 | Aliphatic C-H | C-H stretch | Medium to Strong, Sharp |

| ~1660 | Imidamide (C=N) | C=N stretch | Strong, Sharp |

| ~1580 | Imidamide (N-H) | N-H bend | Medium |

| 1200 - 1050 | Sulfate (S=O) | S=O stretch | Strong, Broad |

| ~1100 | Alcohol (C-O) | C-O stretch | Strong |

The broadness of the O-H and N-H stretching region is due to hydrogen bonding, a characteristic feature of this molecule.[1] The strong absorption from the sulfate counter-ion is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the cationic portion of the molecule and offers structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile salt.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an ESI source, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition Workflow:

Caption: ESI-MS experimental workflow for molecular weight determination.

Predicted Mass Spectrum Data

The molecule of interest is the cation: 3-Hydroxypyrrolidine-1-carboximidamide.

-

Molecular Formula: C₅H₁₁N₃O

-

Monoisotopic Mass: 129.0902 g/mol

In positive-ion ESI-MS, the primary species observed will be the protonated molecule.

Table 4: Predicted ESI-MS Data

| m/z (predicted) | Ion Species | Rationale |

| 130.0975 | [M+H]⁺ | The protonated molecular ion of the organic cation. This will be the base peak in the spectrum. |

| 113.0715 | [M+H - NH₃]⁺ | A common loss from guanidine-like moieties. |

| 112.0871 | [M+H - H₂O]⁺ | Loss of the hydroxyl group as water from the protonated molecule. |

The high-resolution mass of the [M+H]⁺ ion is the most critical piece of data, as it can confirm the elemental composition of the molecule with high confidence.

Conclusion

This guide provides a predictive but scientifically grounded framework for the complete spectroscopic characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. By following the detailed protocols for NMR, IR, and MS, researchers can generate high-quality, reproducible data. The predicted spectral values and interpretations offered herein serve as a benchmark for the analysis of the experimental data. This comprehensive approach ensures the unambiguous confirmation of the chemical structure, which is a prerequisite for any further research or development activities involving this compound.

References

-

PubChem. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. [Link]

- U.S. Patent US7652152B2. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Khan Academy. IR spectra practice. [Link]

-

Dage, J., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

Sources

A Technical Guide to Determining the Solubility of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate for Pharmaceutical Research

Introduction: The Critical Role of Solubility in Drug Development